3-Methylquinolin-8-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylquinolin-8-ol hydrochloride: is a chemical compound with the molecular formula C10H9NO·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-8-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and 2-nitrophenol.
Reaction with Hydrochloric Acid: These starting materials are mixed homogeneously and hydrochloric acid is added.
Addition of Crotonaldehyde: Crotonaldehyde is then added under stirring conditions.
Heating: The mixture is heated for approximately 6 hours and then left overnight to complete the reaction.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like nitric acid.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation typically leads to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduction results in the formation of hydrogenated quinoline derivatives.
Substitution Products: Substitution reactions yield a variety of quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: 3-Methylquinolin-8-ol hydrochloride is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is used in the development of new drugs and therapeutic agents .
Medicine: The compound is investigated for its potential use in treating various diseases, including infections and cancer. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Methylquinolin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a bidentate chelator, binding to metal ions that are critical enzyme cofactors. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial and antiviral effects . Additionally, the compound’s ability to form complexes with metal ions can disrupt cellular processes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the methyl and hydroxyl groups.
8-Hydroxyquinoline: Similar to 3-Methylquinolin-8-ol but lacks the methyl group.
Chlorquinaldol: A derivative with additional chlorine atoms, used as an antiseptic.
Uniqueness: 3-Methylquinolin-8-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its reactivity and potential for forming metal complexes, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3-methylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-7-5-8-3-2-4-9(12)10(8)11-6-7;/h2-6,12H,1H3;1H |
InChI Key |
ACKBYYXIYCPBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)O)N=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.